molecular formula C10H10BrF3O B3147439 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene CAS No. 622387-06-8

1-Bromo-4-(4,4,4-trifluorobutoxy)benzene

Cat. No.: B3147439
CAS No.: 622387-06-8
M. Wt: 283.08 g/mol
InChI Key: MTOCRHOPLAYFLZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(4,4,4-trifluorobutoxy)benzene is an organic compound characterized by the presence of a bromine atom and a trifluorobutoxy group attached to a benzene ring

Scientific Research Applications

1-Bromo-4-(4,4,4-trifluorobutoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Safety and Hazards

1-Bromo-4-(4,4,4-trifluorobutoxy)benzene is classified as an irritant. It causes skin irritation and requires the use of personal protective equipment during handling . It is slightly hazardous to water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene typically involves the reaction of 1-bromo-4-hydroxybenzene with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(4,4,4-trifluorobutoxy)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

  • Substituted benzene derivatives
  • Phenols or quinones
  • 4-(4,4,4-trifluorobutoxy)benzene

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluorobutoxy group imparts unique electronic properties to the benzene ring, influencing its reactivity and interactions with other molecules. The bromine atom serves as a reactive site for further chemical modifications, enabling the compound to participate in various chemical reactions.

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-4-butoxybenzene
  • 1-Bromo-4-(trifluoromethyl)benzene

Comparison: 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene is unique due to the presence of the trifluorobutoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-bromo-4-(4,4,4-trifluorobutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c11-8-2-4-9(5-3-8)15-7-1-6-10(12,13)14/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOCRHOPLAYFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromophenol (2.2 g, 12.7 mmol) and 4-bromo-1,1,1-trifluorobutane (2.4 g, 12.7 mmol) in anhydrous DMF (15 mL) was added K2CO3 (3.5 g, 25.4 mmol). The mixture was stirred at rt overnight. The mixture was diluted with EtOAc (120 mL) and the solids were removed by filtration. The filtrate was washed with water and sat'd aq NaCl, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by silica gel chromatography (40 g silica gel, eluted with EtOAc in hexanes) to provide Intermediate 11A (3.05 g, 85%) as a colorless oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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